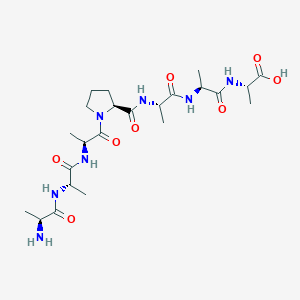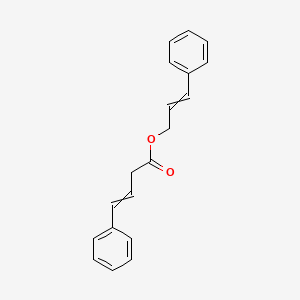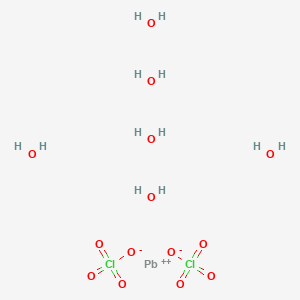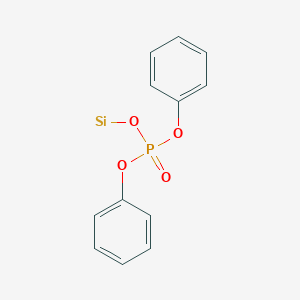
N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an amine group attached to a 4-chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-chloroaniline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloroaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block in the preparation of complex molecules for research and industrial applications.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with organic groups makes it a versatile compound in modifying the properties of molecules. The compound can interact with enzymes and receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
- N-(4-Chlorophenyl)-1,2-phenylenediamine
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine stands out due to its unique combination of a silicon atom with a 4-chlorophenyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
63911-86-4 |
|---|---|
Fórmula molecular |
C9H14ClNSi |
Peso molecular |
199.75 g/mol |
Nombre IUPAC |
4-chloro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H14ClNSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
Clave InChI |
KHYFCLHLSFESKM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
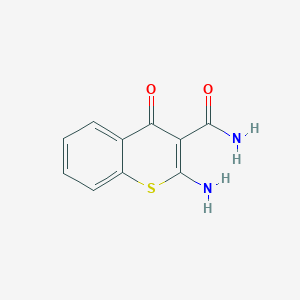

![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
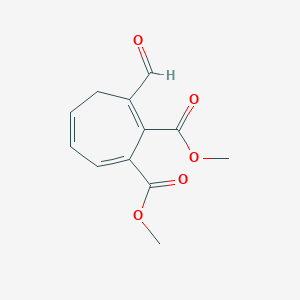
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)

